6-Amino-3-bromo-2-fluorobenzoic acid CAS number
6-Amino-3-bromo-2-fluorobenzoic acid CAS number
An In-depth Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic acid
Introduction
6-Amino-3-bromo-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a significant building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring an amino group, a bromine atom, and a fluorine atom strategically positioned on a benzoic acid core, makes it a highly versatile intermediate for the synthesis of complex organic molecules and pharmaceutical agents.[1] The presence of multiple reactive sites allows for a diverse range of chemical transformations, enabling chemists to introduce molecular complexity and fine-tune the physicochemical properties of target compounds. This guide provides a comprehensive overview of 6-Amino-3-bromo-2-fluorobenzoic acid, including its chemical identity, synthesis, applications in drug discovery, and essential safety protocols, tailored for researchers, scientists, and drug development professionals.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application in research and development.
Compound Identification
6-Amino-3-bromo-2-fluorobenzoic acid is identified by several key descriptors, which are crucial for accurate sourcing and regulatory compliance. The primary form is the free acid, though it is also available as a hydrochloride salt to enhance solubility.[1]
| Identifier | Value | Source |
| CAS Number | 1036756-03-2 | PubChem[2], Capot Chemical[3] |
| IUPAC Name | 6-amino-3-bromo-2-fluorobenzoic acid | PubChem[2] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |
| Molecular Weight | 234.02 g/mol | PubChem[2] |
| Synonyms | 5-Bromo-6-fluoroanthranilic Acid | PubChem[2] |
Note: The hydrochloride salt form has a CAS number of 1637774-84-5 and a molecular weight of 270.48 g/mol .[1][4]
Physicochemical and Spectroscopic Data
The compound's physical state is typically a white to off-white powder.[1] Its structural features give rise to a characteristic spectroscopic profile essential for its identification and quality control.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for its functional groups. These include a broad hydroxyl stretch from the carboxylic acid (~2500-3300 cm⁻¹), a carbonyl stretch (~1650-1750 cm⁻¹), and bands corresponding to the amino group (~3200-3500 cm⁻¹).[1]
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Mass Spectrometry (MS) : Mass spectrometric analysis would reveal a molecular ion peak at m/z 234 for the free acid. A key feature would be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br), which presents as two peaks of nearly equal intensity separated by 2 mass units. Common fragmentation pathways include the loss of the carboxylic acid group.[1]
Part 2: Synthesis and Reactivity
The synthetic utility of 6-Amino-3-bromo-2-fluorobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed through various organic reactions.
General Synthesis Pathway
While specific industrial synthesis protocols are proprietary, a general and logical laboratory-scale synthesis can be proposed. A common approach involves the introduction of the amino group onto a pre-functionalized benzoic acid ring.
A plausible synthesis route starts with 3-bromo-2-fluorobenzoic acid. The key transformation is a nitration reaction to introduce a nitro group, which is subsequently reduced to the desired amino group. The directing effects of the existing substituents (fluorine, bromine, and carboxylic acid) are critical in achieving the correct regiochemistry for the final product.
Caption: A generalized workflow for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid.
Chemical Reactivity and Synthetic Utility
The value of this compound as a synthetic building block is due to the complementary reactivity of its functional groups.[1]
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Amino Group : Can act as a nucleophile or a base and is a key handle for forming amides, sulfonamides, or for participation in diazotization reactions.
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Carboxylic Acid : Enables the formation of esters, amides, and acid chlorides, providing a straightforward linkage point for coupling with other molecules.
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Bromine Atom : Can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon or carbon-heteroatom bonds.
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Fluorine Atom : The presence of fluorine can significantly modulate the electronic properties and lipophilicity of derivative molecules, potentially enhancing their biological activity and metabolic stability.[1][5]
Part 3: Applications in Drug Discovery and Development
Substituted aminobenzoic acids are a well-established class of scaffolds in medicinal chemistry.[6] 6-Amino-3-bromo-2-fluorobenzoic acid serves as a crucial starting material for creating novel compounds with therapeutic potential.
Role as a Pharmaceutical Intermediate
This compound is primarily used as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its trifunctional nature allows for the construction of diverse molecular libraries for high-throughput screening. The specific substitution pattern may be designed to fit into the binding pockets of biological targets like enzymes or receptors.
Impact of Halogenation in Drug Design
The bromine and fluorine atoms are not merely passive substituents; they play an active role in drug design:
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Modulating Potency : Halogen atoms can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to a protein target.
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Improving Pharmacokinetics : Fluorine, in particular, is often introduced to block metabolic oxidation at a specific position, thereby increasing the drug's half-life. It can also enhance membrane permeability.[5]
The unique combination of these halogens with an amino and carboxylic acid group makes 6-Amino-3-bromo-2-fluorobenzoic acid a high-value scaffold for programs aimed at developing novel therapeutics.[1]
Part 4: Safety, Handling, and Storage
Proper handling of 6-Amino-3-bromo-2-fluorobenzoic acid is essential to ensure laboratory safety. The compound is classified with several hazard statements.
Hazard Identification
Based on available safety data, the compound is associated with the following hazards:
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H302 : Harmful if swallowed.[2]
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H315 : Causes skin irritation.[2]
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H319 : Causes serious eye irritation.[2]
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H335 : May cause respiratory irritation.[2]
Recommended Safety and Handling Protocol
The following step-by-step protocol should be followed to minimize exposure and risk.
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Engineering Controls :
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with EN166 or equivalent standards.[8]
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Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7][8]
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Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.
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Handling and Storage :
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First-Aid Measures :
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If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
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In Case of Skin Contact : Immediately wash the skin with plenty of soap and water. If irritation persists, get medical advice.[7]
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In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
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If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
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Disposal :
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Dispose of contents and container to an approved waste disposal plant, following all local, regional, and national regulations.[7]
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Conclusion
6-Amino-3-bromo-2-fluorobenzoic acid stands out as a highly functionalized and valuable building block for chemical synthesis. Its strategic combination of an amine, a carboxylic acid, and two different halogen atoms provides a rich platform for creating novel and diverse chemical entities. For professionals in drug discovery and development, this compound offers a versatile scaffold to explore new therapeutic agents by leveraging its multiple reactive sites to modulate biological activity and pharmacokinetic properties. Adherence to strict safety protocols is mandatory to ensure its responsible and effective use in the laboratory.
References
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PubChem. (n.d.). 6-Amino-3-bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Capot Chemical. (n.d.). Specifications of 6-Amino-3-bromo-2-fluorobenzoic acid. [Link]
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Chemsrc. (2025). 6-Amino-3-bromo-2-fluoro-benzoic acid | CAS#:1036756-03-2. [Link]
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PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
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Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Jabeen, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(11), 4478. [Link]
Sources
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.com [capotchem.com]
- 4. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
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